molecular formula C14H11NO4 B14121210 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one

1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one

Cat. No.: B14121210
M. Wt: 257.24 g/mol
InChI Key: RATCLDWGKBAGTA-UHFFFAOYSA-N
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Description

1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11NO4 It is characterized by the presence of a nitrophenoxy group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one typically involves the reaction of 4-nitrophenol with 3-bromophenyl ethanone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromine atom from the phenyl ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Reduction: 1-[3-(4-Aminophenoxy)phenyl]ethan-1-one.

    Oxidation: 1-[3-(4-Nitrophenoxy)phenyl]ethanoic acid.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenoxy group can participate in redox reactions, while the phenyl ethanone moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Aminophenoxy)phenyl]ethan-1-one
  • 1-[3-(4-Methoxyphenoxy)phenyl]ethan-1-one
  • 1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one

Uniqueness

1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of nitro substitution on the reactivity and biological activity of phenyl ethanone derivatives.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1-[3-(4-nitrophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11NO4/c1-10(16)11-3-2-4-14(9-11)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3

InChI Key

RATCLDWGKBAGTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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